

Lack of Publicly Available Data for JNJ-26993135 in Pruritus Research

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Compound of Interest		
Compound Name:	JNJ-26993135	
Cat. No.:	B1673010	Get Quote

Despite a comprehensive search of scientific literature and clinical trial databases, no information was found regarding the evaluation of **JNJ-26993135** in pruritus models. Its mechanism of action and experimental data in this context are not publicly available. Therefore, a direct comparison with JNJ-39758979 cannot be provided.

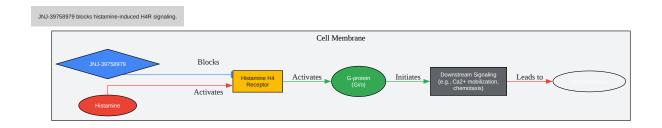
JNJ-39758979: A Histamine H4 Receptor Antagonist in Pruritus Models

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R) that has been investigated for its anti-pruritic effects. The H4R is a key receptor in the signaling pathway of histamine, a well-known mediator of itch.

Mechanism of Action

JNJ-39758979 exerts its anti-pruritic effect by blocking the activation of the H4 receptor by histamine. The H4 receptor is expressed on various cells involved in the inflammatory and immune responses that can lead to pruritus, including mast cells, eosinophils, and T cells. By antagonizing the H4R, JNJ-39758979 is thought to inhibit the downstream signaling that contributes to the sensation of itch.





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Caption: JNJ-39758979 Mechanism of Action

Preclinical Evaluation

While referenced in the literature, specific quantitative data and detailed protocols from preclinical pruritus models for JNJ-39758979 are not readily available in the public domain. Studies mention its dose-dependent activity in models of asthma and dermatitis, which are often associated with pruritus.

Clinical Evaluation in a Histamine-Induced Pruritus Model

A key clinical study evaluated the efficacy of JNJ-39758979 in a histamine-induced pruritus model in healthy human subjects.

Data Presentation



Outcome Measure	Placebo	JNJ-39758979 (600 mg)	Cetirizine (10 mg)
Reduction in AUC of Pruritus Score (2 hours post-dose)	-	Significant (p=0.0248)	Not Significant
Reduction in AUC of Pruritus Score (6 hours post-dose)	-	Significant (p=0.0060)	Significant (p=0.0417)
Reduction in Wheal Area	No	No Significant Decrease	Significant Decrease (p<0.0001)
Reduction in Flare Area	No	No Significant Decrease	Significant Decrease (p<0.0001)

Experimental Protocol: Histamine-Induced Pruritus in Healthy Subjects

- Study Design: A randomized, three-period, double-blind, crossover study.
- Subjects: Healthy volunteers.
- Treatments:
 - Single oral dose of 600 mg JNJ-39758979
 - 10 mg cetirizine (active comparator)
 - Placebo
- Washout Period: 22 days between treatment periods.
- Pruritus Induction (Histamine Challenge): Intradermal injection of histamine.
- Challenge Timing: Day -1 (baseline) and at 2 and 6 hours post-dose on Day 1 of each treatment period.

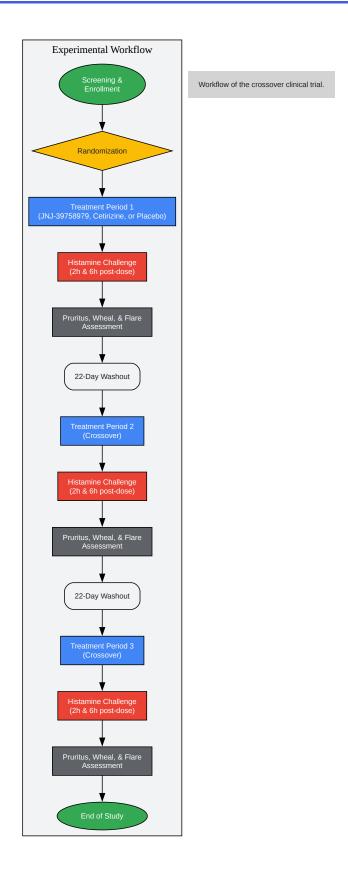






- Primary Efficacy Endpoint: Area under the curve (AUC) of the pruritus score from 0-10 minutes after the histamine challenge.
- Secondary Efficacy Endpoints: Wheal and flare areas assessed 10 minutes after the histamine challenge.





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Caption: Clinical Trial Experimental Workflow



Summary of Findings for JNJ-39758979

JNJ-39758979 has demonstrated efficacy in reducing histamine-induced pruritus in a clinical setting. Its mechanism as an H4R antagonist suggests a targeted approach to mitigating itch. Notably, unlike the H1 antagonist cetirizine, JNJ-39758979 did not significantly affect the wheal and flare response, indicating a more specific action on the sensory perception of itch rather than the vascular components of the histamine reaction. The lack of publicly available data on **JNJ-26993135** prevents a comparative analysis.

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